N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The 2-chloro-4-fluorobenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the pyrazole derivative with a nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The chloro and fluoro substituents on the benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitrobenzenesulfonamide moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring and benzyl substituents may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-fluorobenzyl)benzimidazole: This compound shares the 2-chloro-4-fluorobenzyl group but has a benzimidazole ring instead of a pyrazole ring.
N-(2-Chloro-4-fluorobenzyl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide: This compound has a similar benzyl group and sulfonamide moiety but differs in the aromatic ring structure.
Uniqueness
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H12ClFN4O4S |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H12ClFN4O4S/c17-16-7-12(18)2-1-11(16)9-21-10-13(8-19-21)20-27(25,26)15-5-3-14(4-6-15)22(23)24/h1-8,10,20H,9H2 |
InChI Key |
MIEFEGQSRDWWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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